molecular formula C8H12N2 B1307175 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 73627-18-6

1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B1307175
Key on ui cas rn: 73627-18-6
M. Wt: 136.19 g/mol
InChI Key: JPXCPEMQVOKKFV-UHFFFAOYSA-N
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Patent
US04188389

Procedure details

The solid N-[2-(1H-pyrrol-1-yl)ethyl]acetamide (8 g, described in Example 1) is added cautiously in small portions into phosphorus oxychloride (45 ml) upon stirring. The mixture is refluxed for 60 min, and evaporated under reduced pressure (1 mm Hg). The residue is dissolved in 600 ml of methanol, filtered, and diluted with 60 ml of water. Sodium borohydride (8 g) is then added over 40 min at 25° C. The reaction mixture is stirred overnight, concentrated in vacuo, rendered basic with 10% ammonium hydroxide, and extracted with chloroform. The extracts are dried and evaporated to give a residue (5.79) of the title compound, nmr(CDCl3) δ 1.38(d), 1.90(s), 3.25(m), 3.80(d), 3.86(d), 4.05(q), 5.85(dd), 6.14(t) and 6.53(dd). A solution of the title compound in ethanol and a solution of an equimolar amount of maleic acid in ethanol are combined. The resulting solution is concentrated to obtain the maleate salt of the title compound: mp 137°-138° C., uv(MeOH) λmax 210 nm; ε=15000, and anal. calc'd. for C8H12N2.C4H4O4 : C, 57.13% H, 6.39% N, 11.11% and found: C, 57.16% H, 6.44% N, 10.86%.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][NH:8][C:9](=O)[CH3:10])[CH:5]=[CH:4][CH:3]=[CH:2]1.P(Cl)(Cl)(Cl)=O>>[CH3:10][CH:9]1[NH:8][CH2:7][CH2:6][N:1]2[CH:5]=[CH:4][CH:3]=[C:2]12

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
N1(C=CC=C1)CCNC(C)=O
Name
Quantity
45 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
upon stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure (1 mm Hg)
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 600 ml of methanol
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
diluted with 60 ml of water
ADDITION
Type
ADDITION
Details
Sodium borohydride (8 g) is then added over 40 min at 25° C
Duration
40 min
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The extracts are dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1C=2N(CCN1)C=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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